3-Fluoro-6-(methylthio)pyridazine
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Overview
Description
3-Fluoro-6-(methylthio)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a fluorine atom at the 3-position and a methylthio group at the 6-position. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-(methylthio)pyridazine typically involves the introduction of the fluorine and methylthio groups onto the pyridazine ring. One common method is the nucleophilic substitution reaction where a suitable pyridazine precursor is reacted with a fluorinating agent and a methylthiolating agent under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-(methylthio)pyridazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyridazine derivatives
Substitution: Various substituted pyridazine derivatives
Scientific Research Applications
3-Fluoro-6-(methylthio)pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Agrochemicals: It serves as a building block for synthesizing herbicides and pesticides.
Materials Science: It is used in the development of optoelectronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-(methylthio)pyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methylthio group can modulate its lipophilicity and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridazine: Lacks the methylthio group, which may result in different pharmacological properties.
6-Methylthiopyridazine: Lacks the fluorine atom, which may affect its binding affinity and metabolic stability.
3,6-Difluoropyridazine: Contains two fluorine atoms, which may enhance its binding affinity but also increase its metabolic stability.
Uniqueness
3-Fluoro-6-(methylthio)pyridazine is unique due to the presence of both the fluorine and methylthio groups, which provide a balance of properties such as binding affinity, metabolic stability, lipophilicity, and bioavailability. This makes it a versatile scaffold for various applications in medicinal chemistry, agrochemicals, and materials science .
Properties
Molecular Formula |
C5H5FN2S |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-fluoro-6-methylsulfanylpyridazine |
InChI |
InChI=1S/C5H5FN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 |
InChI Key |
UDSWIYBHFCYEGO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(C=C1)F |
Origin of Product |
United States |
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